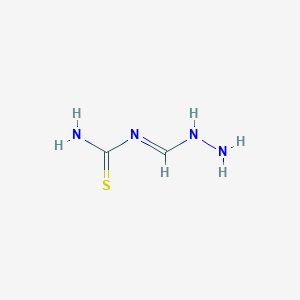

Thiourea, N-(aminoiminomethyl)-

Description

Properties

IUPAC Name |

(E)-hydrazinylmethylidenethiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUFSRMRRDOUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=S)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/C(=S)N)\NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Isothiocyanate Intermediate Formation

A primary route involves converting primary amines to isothiocyanates, followed by ammonolysis to yield thioureas. In one protocol, methyl 5-(aminomethyl)thiophene-2-carboxylate hydrobromide (11 ) reacts with thiophosgene (CSCl₂) in the presence of calcium carbonate to form the isothiocyanate 12 . Subsequent treatment with ammonia generates the thiourea 13 in quantitative yield . This method, while efficient, requires careful handling of thiophosgene due to its toxicity. The reaction sequence is shown below:

Key parameters include:

-

Solvent : Chloroform/water biphasic systems minimize side reactions .

-

Temperature : Reactions proceed at 0°C to prevent decomposition of intermediates .

Radical Bromination and Nucleophilic Substitution

Radical bromination of methylthiophenecarboxylates using N-bromosuccinimide (NBS) introduces bromomethyl groups, enabling substitution with nitrogen nucleophiles. For example, ethyl 5-bromomethylthiophene-2-carboxylate (7 ) reacts with trifluoroacetamide anion to form 8 , which undergoes hydrolysis and protection to yield intermediates like 9 . Despite low yields (7% for 7 ), this method provides regioselectivity critical for introducing the aminoiminomethyl moiety.

Isothiuronium Salt Intermediates

Patent data reveals that isothiuronium salts serve as precursors to thioureas. Reacting amines with thiourea derivatives under acidic conditions forms salts like those in Formula I :

Here, R represents alkyl or aryl groups. Hydrolysis of these salts in basic media yields N-substituted thioureas. For instance, phenylguanylthiourea (CAS 15989-47-6) is synthesized via this pathway, with purification via recrystallization achieving >98% purity .

Guanylation of Thioureas

Introducing the aminoiminomethyl group often requires guanylation. Reacting thioureas with guanidine or its derivatives under alkaline conditions forms the target compound. For example, 1-phenyl-3-guanylthiourea is prepared by treating phenylthiourea with cyanamide and ammonium thiocyanate at elevated temperatures .

Comparative Analysis of Methodologies

Structural Characterization and Validation

Critical analytical data for N-(aminoiminomethyl)thioureas include:

-

IR Spectroscopy : Absorption bands at 3398 cm⁻¹ (N–H stretch) and 1703 cm⁻¹ (C=O ester) .

-

NMR : Methyl ester protons at δ 3.84 ppm and thiourea NH signals at δ 8.26 ppm .

-

Mass Spectrometry : Molecular ion peaks matching theoretical values (e.g., m/z 172.0437 for 11 ) .

Challenges and Optimization Strategies

-

Byproduct Formation : Radical bromination often produces polybrominated byproducts, necessitating chromatography .

-

Protection-Deprotection : Trifluoroacetamide groups require harsh hydrolysis (e.g., NaOH/MeOH/H₂O), which may degrade esters .

-

Solubility Issues : Polar intermediates like 9 demand polar aprotic solvents (e.g., DMF) for handling .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemical Synthesis

Organocatalysis

N-(aminoiminomethyl)-thioureas have been identified as effective organocatalysts in numerous reactions. They facilitate various organic transformations, including the formation of heterocycles and complex organic molecules. Their ability to act as nucleophiles enhances reaction rates and selectivity, making them valuable in synthetic organic chemistry .

Coordination Chemistry

These thiourea derivatives exhibit a strong tendency to form coordination complexes with metals. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and catalysts for industrial processes. Their coordination modes allow for the design of materials with specific properties tailored for applications in catalysis and drug delivery .

Biological Activities

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of N-(aminoiminomethyl)-thioureas against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of thiourea derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values as low as 14.59 µM against DNA gyrase .

Antitumor Activity

Research has demonstrated that thioureas can inhibit tumor cell proliferation. A study focusing on aminothiazoles derived from thioureas showed moderate antiproliferative activity against human cervical cancer cells (HeLa). These findings suggest potential applications in cancer therapy .

Enzyme Inhibition

N-(aminoiminomethyl)-thioureas have been investigated for their ability to inhibit nitric oxide synthases (NOS), which are crucial in various physiological processes. Selective inhibition of inducible NOS (iNOS) has implications for treating inflammatory diseases .

Material Science

Flame Retardants and Stabilizers

Thiourea derivatives are used in the production of flame retardant resins and thermal stabilizers due to their chemical stability and ability to form char upon combustion. This application is particularly relevant in polymers and coatings where fire resistance is critical .

Vulcanization Accelerators

In rubber manufacturing, N-(aminoiminomethyl)-thiourea serves as a secondary accelerator in sulfur vulcanization processes. This enhances the efficiency of rubber cross-linking, improving the mechanical properties of the final product .

Case Studies

Mechanism of Action

The mechanism of action of Thiourea, N-(aminoiminomethyl)- involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiourea group can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiourea Derivatives

*Estimated based on molecular formula.

Key Findings from Comparative Studies

Bioactivity : Methyl-substituted N-benzoyl thioureas exhibit superior antibacterial activity compared to chlorinated or nitro-substituted derivatives, attributed to electron-donating groups enhancing intermolecular interactions . In contrast, alkylated bis(thiourea) polyamines show antimalarial potency via DNA binding and disruption of parasite replication .

Catalytic Performance : Thioureas with aromatic substituents (e.g., phenyl, benzoyl) demonstrate higher efficacy in asymmetric catalysis due to strong hydrogen-bonding networks, as seen in dual H-bonding catalysts for enantioselective synthesis .

Lipophilicity and Drug Design : Thioureas generally exhibit higher lipophilicity (cLogD) than urea analogues, correlating with improved membrane permeability and bioactivity. For instance, thiourea derivatives in showed stronger SOS response inhibition than matched urea pairs .

Metal Coordination : Aroyl thioureas form stable complexes with transition metals (e.g., Mn, Cu), enabling applications in materials science and anticancer drug design .

Research Findings and Mechanistic Insights

- Antimicrobial Activity : N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea demonstrated MIC values of 8–16 µg/mL against bacterial strains, outperforming standard drugs like ciprofloxacin .

- Asymmetric Catalysis : Thiourea derivatives with chiral substituents achieve >90% enantiomeric excess (ee) in aldol reactions, leveraging NH···O/S interactions for substrate activation .

- Electrochemical Applications : Thiourea-containing additives improve nickel electrodeposition by modulating crystal growth and reducing surface roughness, critical for industrial coatings .

Biological Activity

Thiourea, N-(aminoiminomethyl)-, also known as a thiourea derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Overview of Thiourea Derivatives

Thiourea derivatives are characterized by the presence of the thiourea functional group (-NH-C(=S)-NH-), which imparts unique chemical properties conducive to various biological interactions. The compound's structure allows for the formation of hydrogen bonds, enhancing its potential as a pharmacological agent. Research has demonstrated that these compounds exhibit a broad spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of thiourea derivatives. In a study evaluating 21 synthesized thiourea derivatives, compounds demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL . Another research highlighted that certain N-acyl thiourea derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli, showcasing their potential in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1 | S. aureus | 4 |

| 2 | S. epidermidis | 16 |

| 3 | P. aeruginosa | 8 |

| 4 | E. coli | 32 |

Anticancer Activity

Thiourea derivatives have shown promising results in anticancer applications. For instance, a study on novel thiourea derivatives indicated that they could inhibit the growth of breast cancer cells (MCF-7), with some compounds exhibiting IC50 values significantly lower than conventional chemotherapeutics . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, suggesting that these compounds may serve as effective agents in cancer therapy.

Case Study: MCF-7 Cell Line

In an experimental setup, treated MCF-7 cells displayed elevated levels of lactate dehydrogenase (LDH), indicating cytotoxic effects. The findings suggested that certain thiourea compounds could effectively disrupt cellular viability and induce apoptosis in cancer cells .

Anti-inflammatory Activity

Research also indicates that thiourea derivatives possess anti-inflammatory properties. A study demonstrated that specific compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, outperforming traditional anti-inflammatory drugs like dexamethasone . This suggests their potential utility in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of Thiourea Derivatives

| Compound | Cytokine Inhibition (%) |

|---|---|

| A | TNF-α: 78% |

| B | IL-6: 89% |

| C | TNF-α: 72% |

| D | IL-6: 83% |

Q & A

Q. What are the established synthetic routes for preparing N-(aminoiminomethyl)thiourea derivatives, and how are reaction conditions optimized?

Thiourea derivatives are typically synthesized via condensation reactions between substituted isothiocyanates and amines. For example, N-(2-thienyl)thiourea derivatives are prepared by reacting 2-thiophenecarbonyl isothiocyanate with substituted anilines in anhydrous ethanol under reflux . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (60–80°C), and catalyst use (e.g., triethylamine for acid scavenging). Yield improvements are achieved by monitoring reaction progress via TLC and recrystallizing products from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and hydrogen bonding via NH proton shifts (δ 9–12 ppm) .

- X-ray crystallography : Resolves molecular geometry, such as the planar thioamide group and dihedral angles between aromatic rings (e.g., 42.5° in N-(2-acetylphenyl)thiourea) .

- FT-IR : Identifies thiourea-specific bands (C=S stretch at ~1250 cm⁻¹, N-H bends at ~1500 cm⁻¹) .

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. How do structural modifications influence the biological activity of thiourea derivatives?

Substituent effects are systematically studied using SAR (Structure-Activity Relationship) models. For instance:

- Antioxidant activity : Electron-withdrawing groups (e.g., -I, -Cl) on phenyl rings enhance radical scavenging in DPPH assays (e.g., C3: IC₅₀ = 12.3 μM vs. C1: 25.6 μM) .

- Antiviral activity : Bulky substituents (e.g., 5-bromopyridyl) improve HIV-1 RT inhibition by fitting into hydrophobic pockets (Ki = 0.8 nM for bromopyridyl derivatives) .

Advanced Research Questions

Q. What computational strategies are employed to design thiourea-based HIV-1 reverse transcriptase inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example, N-[2-(1-piperidinylethyl)]-thiourea derivatives show strong hydrogen bonding with RT residues (e.g., Lys101, Tyr188) and π-π stacking with Tyr181. QSAR models prioritize substituents with high hydrophobicity (logP >3) and polar surface area <90 Ų .

Q. How can researchers resolve contradictions in biological activity data across thiourea analogs?

Contradictions arise from assay variability (e.g., cell lines vs. enzyme-based assays) or substituent electronic effects. Mitigation strategies include:

Q. What methodologies are used to optimize reaction conditions for high-yield thiourea synthesis?

DOE (Design of Experiments) approaches identify critical parameters:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) accelerate kinetics but may reduce crystallinity .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yields in thiocyanate cyclization (85% vs. 60% without catalyst) .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield .

Q. How are stability and degradation profiles of thiourea derivatives assessed under physiological conditions?

- HPLC-MS : Monitors hydrolytic degradation (e.g., thiourea → urea in PBS buffer, pH 7.4, over 48 hours) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset at ~200°C for most derivatives) .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate breakdown products) .

Q. What in vitro assays are recommended for evaluating the anticancer potential of thiourea derivatives?

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.5 μM for N-(3,4-dichlorophenyl)thiourea in HeLa cells) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death .

- Topoisomerase inhibition : Gel electrophoresis detects DNA relaxation inhibition (e.g., 70% inhibition at 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.